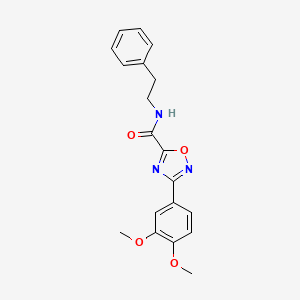![molecular formula C24H28FN3O B6085622 1-[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6085622.png)
1-[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine, commonly known as piperazine, is a psychoactive drug that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives that exhibit a wide range of pharmacological activities.
Applications De Recherche Scientifique
Piperazine has been extensively studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and pharmacology. It has been shown to exhibit anxiolytic, antidepressant, antipsychotic, and analgesic effects in animal models. Piperazine has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mécanisme D'action
The exact mechanism of action of piperazine is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain such as the serotonin, dopamine, and noradrenaline systems. Piperazine is known to enhance the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It also acts as an antagonist at the 5-HT2A receptor, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
Piperazine has been shown to modulate various biochemical and physiological processes in the body. It has been shown to increase the levels of various neurotransmitters such as serotonin, dopamine, and noradrenaline in the brain. Piperazine has also been shown to decrease the levels of various stress hormones such as cortisol and adrenaline in the body. It has been shown to reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Piperazine has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a wide range of pharmacological activities, which makes it useful for studying various biological processes. However, there are also some limitations to its use in lab experiments. It has a relatively short half-life, which may limit its usefulness in certain experiments. It also has a narrow therapeutic window, which may make it difficult to determine the optimal dose for a particular experiment.
Orientations Futures
There are several future directions for the study of piperazine. One area of research is the development of more potent and selective derivatives of piperazine that exhibit specific pharmacological activities. Another area of research is the study of the long-term effects of piperazine on various biological processes. There is also a need for more clinical studies to determine the safety and efficacy of piperazine in humans. Overall, the study of piperazine has the potential to lead to the development of new and effective treatments for various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of piperazine involves the reaction of 1-benzofuran-2-ylmethylamine with 4-fluorobenzonitrile and piperidine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified using various techniques such as column chromatography, recrystallization, and distillation. The purity and yield of the product can be determined by various analytical methods such as NMR spectroscopy, mass spectrometry, and HPLC.
Propriétés
IUPAC Name |
1-[1-(1-benzofuran-2-ylmethyl)piperidin-3-yl]-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O/c25-20-7-9-21(10-8-20)27-12-14-28(15-13-27)22-5-3-11-26(17-22)18-23-16-19-4-1-2-6-24(19)29-23/h1-2,4,6-10,16,22H,3,5,11-15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJXSGZEOXCWCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=CC=CC=C3O2)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(1-Benzofuran-2-ylmethyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2-methoxyethyl)-6-oxo-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6085563.png)

![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6085574.png)
![methyl {[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetate](/img/structure/B6085603.png)
![N-(3-methoxybenzyl)-3-{1-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6085610.png)

![1-(3,4-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6085614.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B6085615.png)
![1-[(6-methyl-2-pyridinyl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6085631.png)
![3-ethyl-1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6085636.png)